molecular formula C22H17N3O4 B2357967 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1251583-89-7

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2357967
CAS No.: 1251583-89-7
M. Wt: 387.395
InChI Key: VKPUIXDZSCHTMR-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a xanthene core. This unique structure imparts specific chemical and biological properties that are not found in simpler furan derivatives.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-12-11-16(13(2)27-12)21-24-25-22(29-21)23-20(26)19-14-7-3-5-9-17(14)28-18-10-6-4-8-15(18)19/h3-11,19H,1-2H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPUIXDZSCHTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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